1-(Chlorosulfonyl)piperidine-4-carboxylic acid

Description

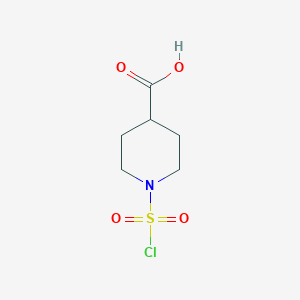

1-(Chlorosulfonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a chlorosulfonyl (-SO$_2$Cl) substituent at the 1-position and a carboxylic acid (-COOH) group at the 4-position. The chlorosulfonyl group is highly reactive, making the compound a versatile intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters. For instance, sulfonyl-containing analogs like 1-[(2,6-dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid (MW: 338.2 g/mol) demonstrate applications in medicinal chemistry and enzyme inhibition .

The molecular formula of this compound is C$6$H${10}$ClNO$_4$S, with a calculated molecular weight of 227.66 g/mol. Its reactivity is driven by the electrophilic chlorosulfonyl group, which readily undergoes nucleophilic substitution.

Properties

IUPAC Name |

1-chlorosulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXDNWNRXLNQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chlorosulfonyl)piperidine-4-carboxylic acid typically involves the chlorosulfonation of piperidine-4-carboxylic acid. The reaction is carried out by treating piperidine-4-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Starting Material: Piperidine-4-carboxylic acid

Reagent: Chlorosulfonic acid (HSO3Cl)

Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.

The resulting product is this compound, which can be purified by recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Chlorosulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrogen chloride.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by substitution with amines.

Sulfonate Esters: Formed by substitution with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

1-(Chlorosulfonyl)piperidine-4-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the chlorosulfonyl functional group into target molecules.

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chlorosulfonyl)piperidine-4-carboxylic acid is primarily related to its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines, alcohols, and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Chlorosulfonyl)piperidine-4-carboxylic acid with structurally related piperidine-4-carboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Research Findings:

Reactivity and Synthetic Utility : The chlorosulfonyl group in this compound facilitates sulfonamide bond formation, a critical step in drug development. For example, analogs like ethyl 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-4-carboxylate (MW: 407.89 g/mol) are intermediates in synthesizing enzyme inhibitors .

Biological Activity: Piperidine-4-carboxylic acid derivatives with sulfonyl or carbonyl substituents, such as pyrazolo[4,3-d]pyrimidin-5-yl derivatives, exhibit potent PDE5 inhibitory activity .

Solubility and Stability : Compared to hydrochloride salts (e.g., 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl), the chlorosulfonyl derivative is less water-soluble but more reactive. Esters like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid are hydrolytically unstable, whereas sulfonyl chlorides require anhydrous handling .

Structural Diversity : Substituents such as cyclopentylcarbonyl () or pyrimidinyl groups () introduce steric and electronic variations, impacting binding affinity in drug-receptor interactions. The chlorosulfonyl group’s compact size may offer advantages in crossing biological membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.